molecular formula C15H20N2O2 B1398387 Ethyl 3-amino-4-(diallylamino)benzoate CAS No. 1219967-29-9

Ethyl 3-amino-4-(diallylamino)benzoate

Cat. No. B1398387
M. Wt: 260.33 g/mol
InChI Key: SNODIFCGYZTWKH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(diallylamino)benzoate is a chemical compound with the molecular formula C15H20N2O2 . It is used in research and has a molecular weight of 260.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(diallylamino)benzoate are not fully detailed in the searched resources. It’s known that the compound has a molecular weight of 260.33 .

Scientific Research Applications

Antileukemic Activity

Ethyl 3-amino-4-(diallylamino)benzoate is related to a class of compounds that have been studied for their antileukemic activity. Specifically, ureidothiazole and ureidothiadiazole derivatives, which are structurally related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, have shown promise against leukemia P-388 tumor system in mice (Zee-Cheng & Cheng, 1979).

Synthesis and Optical Nonlinear Properties

Ethyl 3-amino-4-(diallylamino)benzoate is also involved in the synthesis of Schiff base compounds. These compounds, synthesized from ethyl-4-amino benzoate, have been studied for their optical nonlinear properties, which makes them potential candidates for use as optical limiters (Abdullmajed et al., 2021).

Peptide Synthesis

This compound has applications in peptide synthesis, specifically as a protecting group. Ethyl 2-benzoyl-3-dimethylaminopropenoate, a related compound, has been utilized for the protection of amino groups in peptide synthesis. This method has been used in the preparation of dipeptide and tripeptide esters (Svete, Aljaẑ-Roẑiĉ & Stanovnik, 1997).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative of ethyl 3-amino-4-(diallylamino)benzoate, has been identified as an antagonist of protease-activated receptor 4 (PAR4) and shown significant potential in antiplatelet activity (Chen et al., 2008).

Safety And Hazards

Safety precautions for handling Ethyl 3-amino-4-(diallylamino)benzoate include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment as required, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-amino-4-[bis(prop-2-enyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h4-5,7-8,11H,1-2,6,9-10,16H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNODIFCGYZTWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(CC=C)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(diallylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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